molecular formula C20H22FN3O4S B2879486 N-(4-(N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide CAS No. 954609-73-5

N-(4-(N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide

Cat. No.: B2879486
CAS No.: 954609-73-5
M. Wt: 419.47
InChI Key: PFAHNFDSIWBJNN-UHFFFAOYSA-N
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Description

N-(4-(N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide is a complex organic compound with multifaceted applications in scientific research and industry. Its structure incorporates various functional groups, including a fluorobenzyl group, a pyrrolidinone moiety, and a sulfamoyl-phenyl-acetamide backbone, making it a candidate for numerous chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide typically involves multi-step processes:

  • Starting Materials: : Key starting materials include 4-fluorobenzylamine, acetic anhydride, and pyrrolidine-2,5-dione.

  • Initial Reactions: : The formation of intermediates through reactions such as alkylation and acylation. For instance, 4-fluorobenzylamine can be reacted with pyrrolidine-2,5-dione to form the pyrrolidinone derivative.

  • Final Coupling: : The intermediate is further reacted with sulfonyl chloride and aniline derivatives, under appropriate conditions (e.g., basic or acidic environments), to produce the final compound.

Industrial Production Methods

Industrial-scale synthesis often leverages optimized conditions for efficiency:

  • Catalysts: : Use of specific catalysts to accelerate reaction rates.

  • Temperature Control: : Maintaining optimal temperatures to ensure high yields and purity.

  • Purification: : Techniques such as recrystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide undergoes several key reactions:

  • Oxidation: : Can be oxidized to produce sulfoxides or sulfones.

  • Reduction: : Reduction reactions may target the nitro group or other susceptible moieties.

  • Substitution: : Aromatic and nucleophilic substitution reactions are common, modifying various substituent groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: : Sodium borohydride or lithium aluminum hydride are frequently used as reducing agents.

  • Substitution: : Reagents such as halogenating agents or organometallics facilitate substitution reactions.

Major Products

The major products depend on the specific reactions performed but often include derivatives with modified functional groups, which may enhance or alter the compound’s properties and applications.

Scientific Research Applications

Chemistry

  • Chemical Synthesis: : Used as an intermediate in the synthesis of more complex molecules.

  • Reaction Mechanism Studies: : A model compound for studying various chemical reactions and mechanisms.

Biology

  • Enzyme Inhibition: : Evaluated for its potential as an inhibitor of certain enzymes.

  • Molecular Probes: : Utilized in the development of molecular probes for biochemical assays.

Medicine

  • Drug Development: : Explored for its pharmacological properties and potential therapeutic uses.

  • Toxicology: : Assessed for toxicity and safety in preclinical studies.

Industry

  • Material Science: : Investigated for its role in the development of novel materials.

  • Catalysis: : Employed in catalytic processes due to its functional group diversity.

Mechanism of Action

The compound’s mechanism of action is often linked to its ability to interact with specific molecular targets:

  • Binding Sites: : It binds to active sites of enzymes or receptors, modulating their activity.

  • Pathways: : Engages in pathways such as signal transduction, altering cellular responses and functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(N-((1-benzyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide

  • N-(4-(N-((1-(4-chlorobenzyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide

  • N-(4-(N-((1-(4-methylbenzyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide

Uniqueness

What sets N-(4-(N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide apart is the incorporation of a fluorobenzyl group, which can significantly alter its physicochemical properties and biological activity, compared to its analogues.

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Properties

IUPAC Name

N-[4-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O4S/c1-14(25)23-18-6-8-19(9-7-18)29(27,28)22-11-16-10-20(26)24(13-16)12-15-2-4-17(21)5-3-15/h2-9,16,22H,10-13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFAHNFDSIWBJNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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